

Application Notes and Protocols: CRISPR Screen to Identify Pirtobrutinib Resistance Genes

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Compound of Interest

Compound Name: *Pirtobrutinib*

Cat. No.: *B8146385*

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Introduction

Pirtobrutinib (Jaypirca™) is a highly selective, non-covalent (reversible) Bruton's tyrosine kinase (BTK) inhibitor.^{[1][2]} It represents a significant advancement in the treatment of B-cell malignancies, such as mantle cell lymphoma (MCL) and chronic lymphocytic leukemia (CLL), particularly in patients who have developed resistance to covalent BTK inhibitors (cBTKis) like ibrutinib, acalabrutinib, and zanubrutinib.^{[3][4]} Covalent BTK inhibitors form a permanent bond with the cysteine 481 (C481) residue in the BTK active site.^[5] Resistance to these drugs is frequently driven by mutations at this C481 residue, which prevent covalent binding.^{[1][5]} **Pirtobrutinib**'s non-covalent binding mechanism allows it to effectively inhibit both wild-type and C481-mutant BTK, offering a valuable therapeutic option for patients with cBTKi-resistant disease.^{[1][6]}

Despite its efficacy, acquired resistance to **pirtobrutinib** can emerge.^[6] Clinical studies have identified several on-target (BTK) and off-target mutations in patients who progress on **pirtobrutinib** therapy.^[7] Understanding the full spectrum of genes and pathways that can confer resistance is crucial for developing strategies to overcome it, such as rational combination therapies and the design of next-generation inhibitors.

Genome-wide CRISPR-Cas9 loss-of-function screens are a powerful, unbiased tool for systematically identifying genes whose inactivation leads to drug resistance.[\[8\]](#)[\[9\]](#) This technology allows for the creation of a diverse pool of cells, each with a single gene knockout, enabling the identification of critical nodes in cellular pathways that modulate drug sensitivity.[\[8\]](#) These application notes provide a comprehensive, detailed protocol for conducting a genome-wide CRISPR-Cas9 screen to identify genes that confer resistance to **pirtobrutinib**.

Pirtobrutinib Mechanism of Action and Known Resistance

Pirtobrutinib functions by reversibly binding to the ATP-binding pocket of BTK, a key enzyme in the B-cell receptor (BCR) signaling pathway.[\[10\]](#) This pathway is essential for the proliferation, survival, and differentiation of B-cells.[\[10\]](#) By inhibiting BTK, **pirtobrutinib** effectively disrupts downstream signaling, leading to apoptosis and inhibition of growth in malignant B-cells.[\[10\]](#)

While **pirtobrutinib** circumvents resistance mediated by BTK C481 mutations, new mechanisms of resistance have been observed in the clinic. These can be broadly categorized as BTK-dependent and BTK-independent.

- BTK-Dependent Resistance: Acquired mutations in the BTK gene, other than at the C481 residue, can interfere with **pirtobrutinib** binding. These mutations often cluster in the kinase domain.[\[11\]](#)[\[12\]](#)
- BTK-Independent Resistance: This can involve mutations in downstream signaling molecules, such as PLC γ 2, or the activation of alternative survival pathways that bypass the need for BTK signaling.[\[7\]](#)[\[13\]](#)

The following tables summarize key mutations associated with **pirtobrutinib** resistance identified in clinical studies. This data provides a valuable reference for the types of "hits" that might be expected from a CRISPR screen.

Data Presentation

Table 1: Acquired BTK Mutations Associated with **Pirtobrutinib** Resistance

Mutation	Frequency in Resistant Patients	Description
T474I/F/S/L/Y	~35%	Gatekeeper mutations located near the ATP-binding pocket that can sterically hinder drug binding.[7][14]
L528W	~18%	A kinase-impaired mutation that can confer cross-resistance to both covalent and non-covalent BTKis.[7][15]
V416L	Low	Mutation in the kinase domain. [11]
A428D	Low	Mutation in the kinase domain. [11]

Frequency data is aggregated from analyses of patient cohorts from the BRUIN clinical trial who progressed on **pirtobrutinib**.[7][14]

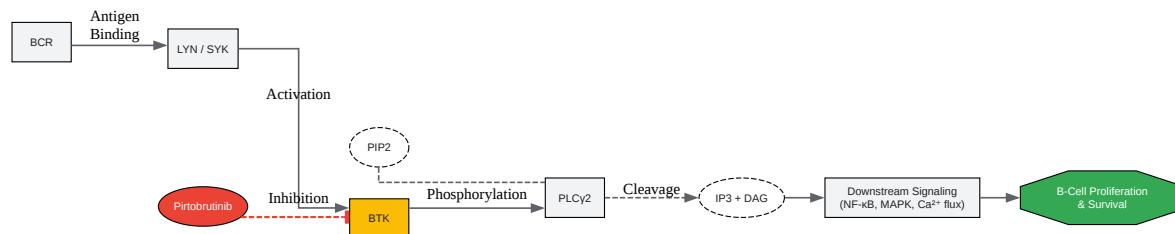
Table 2: Acquired Non-BTK Mutations Associated with **Pirtobrutinib** Resistance

Gene	Frequency in Resistant Patients	Description
TP53	~14%	A tumor suppressor gene; its inactivation is associated with aggressive disease and broad drug resistance.[7]
PLCy2	~7-8%	A key signaling molecule downstream of BTK; activating mutations can bypass BTK inhibition.[7]
PIK3CA	~7%	A component of the PI3K-Akt signaling pathway, an alternative survival pathway.
BCL2	~3%	An anti-apoptotic protein; mutations can promote cell survival independent of BCR signaling.

Note: In a significant portion of patients (~29-32%), no new mutations were identified in the targeted gene panels, suggesting that other mechanisms, such as epigenetic changes or alterations in non-coding regions, may contribute to resistance.[7]

Mandatory Visualization

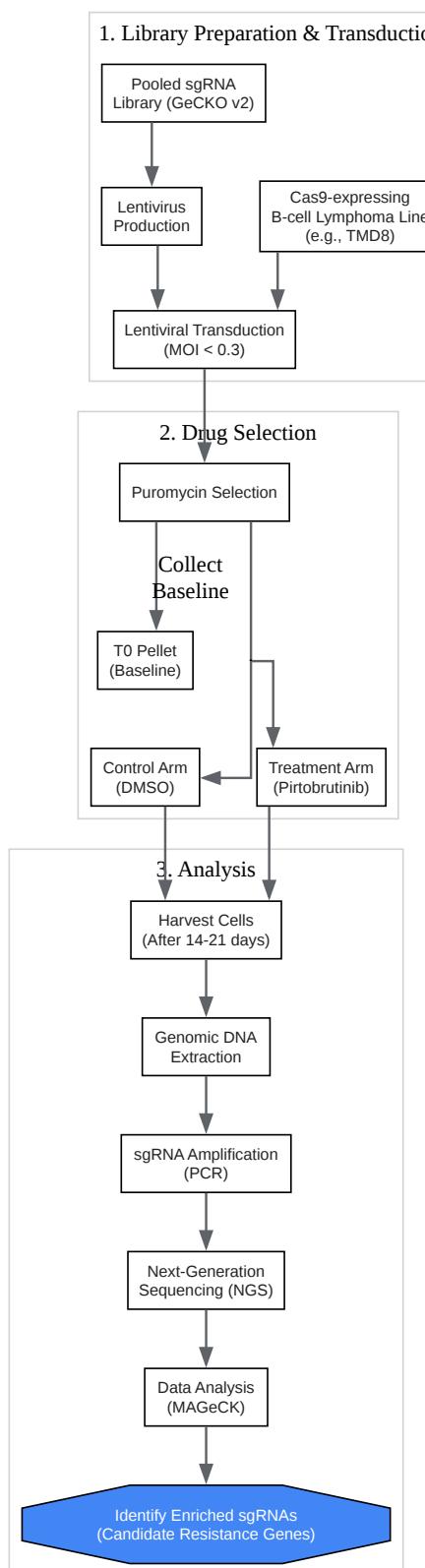
Signaling Pathway



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Caption: B-Cell Receptor (BCR) signaling pathway and the inhibitory action of **pirtobrutinib** on BTK.

Experimental Workflow



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